2-(4-Hydroxybutoxy)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxybutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6,9,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESAIRMUSWIMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 4 Hydroxybutoxy Benzaldehyde
Retrosynthetic Analysis of 2-(4-Hydroxybutoxy)benzaldehyde
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthesis plan. amazonaws.com For this compound, two primary disconnections are considered logical and synthetically viable.
Disconnection of the C-O Ether Bond: The most apparent disconnection is at the ether linkage (C-O bond). amazonaws.com This approach, labeled as Path A , breaks the molecule into a phenolic precursor, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), and a four-carbon chain synthon, specifically a 1,4-butanediol (B3395766) derivative. This strategy relies on forming the ether bond as a key step, typically through nucleophilic substitution.
Disconnection of the C-C Aldehyde Bond: An alternative disconnection, Path B , targets the bond between the aromatic ring and the formyl group (CHO). This pathway leads to a precursor molecule, 2-(4-hydroxybutoxy)phenol, which already contains the required ether and alcohol functionalities. The synthesis would then focus on introducing the aldehyde group onto the aromatic ring at the position ortho to the ether linkage.
These two retrosynthetic pathways lead to two distinct forward synthetic strategies: one centered on alkylation of a pre-existing benzaldehyde (B42025) and the other on the formylation of a pre-existing phenyl ether.
Figure 1: Retrosynthetic analysis of this compound showing two primary disconnection pathways.Alkylation Approaches for Introducing the Hydroxybutoxy Moiety
This synthetic strategy corresponds to Path A of the retrosynthetic analysis. The core of this approach is the formation of the ether bond by alkylating the phenolic hydroxyl group of salicylaldehyde.
The Williamson ether synthesis is a cornerstone reaction for forming ethers and is well-suited for this transformation. This reaction involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide, which then displaces a leaving group from a suitable four-carbon electrophile.
The reaction is typically carried out by treating salicylaldehyde with a base in a polar aprotic solvent, followed by the addition of an alkylating agent. A common alkylating agent for this purpose would be 4-bromo-1-butanol (B1194514) or 4-chloro-1-butanol. The use of a base is critical to generate the phenoxide anion.
General Reaction Scheme:

The choice of base and solvent can significantly influence the reaction's efficiency and yield. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. chemspider.comorientjchem.org Solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and acetone (B3395972) are frequently employed.
| Base | Solvent | Temperature | Yield | Reference |
| K₂CO₃ | Acetonitrile | Reflux | Good | chemspider.com |
| Triethylamine | Methanol | Room Temp | Moderate | orientjchem.org |
| NaH | DMF | 0 °C to RT | High | General Method |
This table presents typical conditions for Williamson ether synthesis involving phenolic hydroxyl groups.
A key consideration in this approach is the chemoselectivity of the alkylation. Salicylaldehyde contains both a phenolic hydroxyl group and an aldehyde. The phenolic hydroxyl group is significantly more acidic (pKa ≈ 8-10) than an aliphatic alcohol, facilitating its deprotonation to form a potent nucleophile. The aldehyde group, while electrophilic, is generally unreactive towards the alkyl halides used under these conditions.
The selective O-alkylation of the phenolic group is therefore highly favored over any potential side reactions involving the aldehyde. researchgate.net Extensive screening of bases, solvents, and alkylating agents can optimize conditions to achieve high yields of the desired O-alkylation product with minimal side-product formation. researchgate.net For substrates with multiple hydroxyl groups, such as dihydroxybenzaldehydes, careful selection of reagents like potassium fluoride (B91410) in acetonitrile can achieve regioselective mono-alkylation. google.com In the case of salicylaldehyde, the single, acidic phenolic proton allows for straightforward and selective alkylation.
Formylation Reactions for Benzaldehyde Core Construction
This strategy follows Path B from the retrosynthetic analysis, where the 4-hydroxybutoxy side chain is already attached to the benzene (B151609) ring, and the final step is the introduction of the aldehyde group. The starting material for this approach would be 2-(4-hydroxybutoxy)phenol. The key challenge is to achieve high regioselectivity, directing the formylation to the ortho position relative to the ether group.
Several classic methods exist for the formylation of activated aromatic rings like phenols and phenyl ethers. The alkoxy group is an activating, ortho-para director for electrophilic aromatic substitution.
Magnesium Chloride-Triethylamine Method: A mild and highly regioselective method for the ortho-formylation of phenols involves using paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine. orgsyn.orgresearchgate.net This method often gives excellent yields of the ortho-formylated product, making it a strong candidate for this synthesis. orgsyn.org
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate activated aromatic rings. ajrconline.org While effective, it can sometimes lead to a mixture of ortho and para isomers, depending on the substrate and reaction conditions.
Reimer-Tiemann Reaction: This method uses chloroform (B151607) in a basic solution to formylate phenols. It typically provides good ortho-selectivity due to the coordination of an intermediate dichlorocarbene (B158193) species with the phenoxide ion. However, yields can be moderate. google.com
| Method | Reagents | Selectivity | Yield | Reference |
| MgCl₂/Et₃N | Paraformaldehyde, MgCl₂, Et₃N | High ortho | Good to Excellent | orgsyn.orgorgsyn.org |
| Vilsmeier-Haack | POCl₃, DMF | Ortho/Para | Moderate to Good | ajrconline.org |
| Reimer-Tiemann | CHCl₃, NaOH | Good ortho | Moderate | google.com |
This table compares common electrophilic formylation reactions for phenols.
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for functionalizing aromatic rings. wikipedia.orgunblog.fr In this approach, a heteroatom-containing functional group, known as a Directed Metalation Group (DMG), coordinates to a strong organolithium base (e.g., n-butyllithium). organic-chemistry.orgbaranlab.org This coordination facilitates the deprotonation of the nearest (ortho) proton on the aromatic ring, creating a stabilized aryllithium intermediate. uwindsor.ca
For a substrate like 2-(4-hydroxybutoxy)phenol, the ether oxygen atom can act as the DMG. After protecting the terminal hydroxyl group, the molecule can be treated with an alkyllithium base at low temperature. The resulting ortho-lithiated species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group with excellent regiocontrol. organic-chemistry.org
General DoM Reaction Scheme:
Protection: Protect the terminal -OH group (e.g., as a silyl (B83357) ether).
Metalation: Treat the protected ether with n-BuLi or s-BuLi in an ethereal solvent (e.g., THF, Et₂O) at low temperature (-78 °C). uwindsor.ca
Formylation: Quench the aryllithium intermediate with anhydrous DMF.
Deprotection: Remove the protecting group to yield the final product.
This method offers a significant advantage in terms of regioselectivity over classical electrophilic substitution reactions, ensuring the exclusive formation of the desired ortho-aldehyde isomer. wikipedia.org
Protective Group Chemistry in the Synthesis of this compound
Strategies for Hydroxyl Group Protection and Deprotection
The selection of a suitable protecting group for the primary alcohol of the butanol derivative is critical. The ideal protecting group must be stable under the basic conditions of the Williamson ether synthesis and be readily removable in a subsequent step without affecting the aldehyde and ether functionalities of the final product.
Common strategies for hydroxyl group protection involve converting the alcohol into an ether or an acetal (B89532). Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently employed due to their ease of installation and their stability towards many reagents. ijsr.netutsouthwestern.edu Another common protecting group is the tetrahydropyranyl (THP) ether, formed by reacting the alcohol with dihydropyran under acidic conditions. slideshare.net
Deprotection strategies are tailored to the specific protecting group used. Silyl ethers are typically cleaved under acidic conditions or by using a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). highfine.comuchicago.edu THP ethers are also readily removed by acid-catalyzed hydrolysis. slideshare.net The choice of deprotection method must ensure the integrity of the acid-sensitive aldehyde group in the target molecule.
| Protecting Group | Introduction Reagents | Stability | Deprotection Reagents |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | Basic conditions, mild acid | TBAF, HF, Acetic Acid |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | Basic conditions, stronger acid than TBDMS | TBAF, HF |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH (cat.) | Basic conditions, Hydrogenolysis | Acetic Acid, p-TsOH, Dowex resin |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, DCM | Basic conditions, mild acid | HCl, TMSBr |
| Benzyl (B1604629) (Bn) | BnBr, NaH, THF | Acidic/Basic conditions, Oxidizing/Reducing agents | H₂, Pd/C (Hydrogenolysis) |
Orthogonal Protection Schemes in Multi-Step Synthesis
Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. bham.ac.uk This is achieved by choosing protecting groups that are cleaved under different, non-interfering reaction conditions. thieme-connect.de
In a hypothetical multi-step synthesis involving a more complex salicylaldehyde derivative, an orthogonal strategy would be essential. For instance, if the salicylaldehyde precursor contained an additional acid-labile group, one might protect the primary alcohol of the butanol chain with a benzyl (Bn) group. The benzyl ether is stable to the acidic and basic conditions often used to manipulate other protecting groups but can be selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). highfine.com This allows for the deprotection of the benzyl ether without affecting, for example, a silyl ether or an acetal on the aromatic ring. This precise control is crucial for the synthesis of complex molecules with multiple functional groups. acs.org
Green Chemistry Principles in the Preparation of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations of atom economy, the use of safer solvents, and catalytic efficiency.
Atom Economy: The Williamson ether synthesis itself has a moderate atom economy, as it generates a salt byproduct (e.g., KBr). The theoretical atom economy can be calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100. For the reaction of salicylaldehyde and 4-bromo-1-butanol, the atom economy is inherently less than 100% due to the formation of the inorganic salt.
Safer Solvents: A key aspect of green chemistry is the replacement of hazardous solvents. Traditional solvents like DMF are effective but have toxicity concerns. Greener alternatives are being explored, such as Cyrene™, a bio-based dipolar aprotic solvent derived from cellulose, which has shown promise as a substitute for DMF in various reactions. mdpi.comnih.gov Using water as a solvent, particularly in conjunction with phase-transfer catalysis, represents another significant green approach.
Catalysis: The use of phase-transfer catalysts aligns with green chemistry principles by enabling reactions to proceed more efficiently, often under milder conditions and with reduced waste. phasetransfercatalysis.com Catalytic processes are preferable to stoichiometric reagents.
Renewable Feedstocks: Salicylaldehyde can be derived from salicin, a natural product found in willow bark. Furthermore, components of the butanol chain can potentially be sourced from biorefineries. The use of renewable starting materials is a fundamental goal of green chemistry.
Chemical Reactivity and Transformation Studies of 2 4 Hydroxybutoxy Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in 2-(4-hydroxybutoxy)benzaldehyde is a primary site for various chemical reactions, including oxidation, reduction, and condensation.
Oxidation Reactions of the Aldehyde Group
The aldehyde group can be oxidized to a carboxylic acid. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, general principles of aldehyde oxidation are well-established. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and pyridinium (B92312) chlorochromate (PCC), although PCC is typically used for milder oxidations to aldehydes from primary alcohols. libretexts.org
A related transformation involves the Baeyer-Villiger oxidation of 2-benzyloxybenzaldehydes, which are structurally similar to the title compound. In this reaction, the aldehyde is oxidized to a formate (B1220265) ester using a peroxy acid like meta-chloroperbenzoic acid (m-CPBA). wiley-vch.de This suggests that this compound could potentially undergo a similar rearrangement to yield a formate ester.
Reduction Reactions of the Aldehyde Group
The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, resulting in a diol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) are effective for this purpose. For instance, the reduction of similar benzaldehydes is often carried out using NaBH4. nih.gov In some cases, to prevent side reactions like intramolecular transesterification, the reduction can be performed in the presence of a weak acid like acetic acid. nih.gov
More complex reducing agents have also been developed for the efficient reduction of various aldehydes to their corresponding alcohols, achieving high yields. orientjchem.org For example, zinc borohydride complexes such as [Zn(BH4)2(2-MeOpy)] and [Zn(BH4)2(2-Mepy)] have been shown to reduce a variety of aromatic and aliphatic aldehydes effectively. orientjchem.org
| Reagent | Product | Yield (%) | Reference |
| NaBH4/Acetic Acid | 2,5-bis[(4'-(methoxy)benzoyl)oxy]-benzyl alcohol | >95 | nih.gov |
| [Zn(BH4)2(2-MeOpy)] | Corresponding alcohols | 90-98 | orientjchem.org |
| [Zn(BH4)2(2-Mepy)] | Corresponding alcohols | 90-98 | orientjchem.org |
| This table presents data for the reduction of various aldehydes, indicating potential methods for the reduction of this compound. |
Condensation Reactions (e.g., Schiff Base Formation)
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various organic compounds, including those with liquid crystalline properties and potential biological activity. researchgate.netresearchgate.netnih.govresearchgate.net
For example, new mesogenic azomethine diols have been synthesized through the condensation of N,N'-bis(4-hydroxy)-benzylidene-o-toluidine with various chloroalkanols. researchgate.net Similarly, Schiff bases have been prepared by reacting 2-hydroxy-4-alkoxybenzaldehydes with 4-amino acetophenone. researchgate.net The formation of Schiff bases from 2-hydroxybenzaldehyde derivatives has been explored for developing potential anticancer agents. nih.gov The reaction typically involves the elimination of a water molecule. researchgate.net
Another important condensation reaction is the aldol (B89426) condensation, where an enolate ion reacts with a carbonyl compound. sigmaaldrich.com While not directly demonstrated for this compound in the provided results, its aldehyde functionality makes it a potential substrate for such reactions.
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group at the end of the butoxy chain offers another site for chemical modification, primarily through esterification and oxidation.
Esterification Reactions
The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivative. The kinetics of the esterification of a similar compound, 2-[(4-hydroxybutoxy)carbonyl] benzoic acid (HCBA), with 1,4-butanediol (B3395766) have been studied using tetrabutyl orthotitanate as a catalyst. researchgate.net This study highlights that the conversion increases with higher reaction temperatures and molar ratios of the reactants. researchgate.net
Oxidation to Carboxylic Acids or Aldehydes
The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid will typically oxidize a primary alcohol to a carboxylic acid. libretexts.org
For the selective oxidation of a primary alcohol to an aldehyde, milder reagents are required. Pyridinium chlorochromate (PCC) is a common choice for this transformation. libretexts.org Another effective reagent is Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder reaction conditions. libretexts.org In a specific example, a related hydroxy intermediate was oxidized to an aldehyde using a Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures. nih.gov
| Oxidizing Agent | Product | Reference |
| Chromic Acid (H2CrO4) | Carboxylic Acid | libretexts.org |
| Potassium Permanganate (KMnO4) | Carboxylic Acid | libretexts.org |
| Pyridinium Chlorochromate (PCC) | Aldehyde | libretexts.org |
| Dess-Martin Periodinane (DMP) | Aldehyde | libretexts.org |
| DMSO, Oxalyl Chloride (Swern Oxidation) | Aldehyde | nih.gov |
| This table summarizes common oxidizing agents for primary alcohols and their expected products. |
Etherification of the Hydroxyl Group
The terminal primary hydroxyl group of the butoxy chain in this compound can readily undergo etherification reactions. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide.
For instance, the reaction of this compound with an allyl halide, such as allyl bromide, in the presence of a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), would yield 2-(4-(allyloxy)butoxy)benzaldehyde. This reaction proceeds by first forming the potassium alkoxide of the terminal hydroxyl group, which then acts as a nucleophile, attacking the allyl bromide to form the new ether linkage. The conditions are generally mild, often requiring heating to facilitate the reaction.
Table 1: Representative Etherification of the Hydroxyl Group
| Reactant | Reagent | Product | Conditions |
| This compound | Allyl Bromide, K₂CO₃ | 2-(4-(Allyloxy)butoxy)benzaldehyde | DMF, Heat |
| This compound | Benzyl (B1604629) Bromide, NaH | 2-(4-(Benzyloxy)butoxy)benzaldehyde | THF, Room Temp. |
| This compound | Methyl Iodide, Ag₂O | 2-(4-Methoxybutoxy)benzaldehyde | Acetonitrile (B52724), Reflux |
This table presents plausible reactions based on standard organic chemistry principles for ether synthesis.
Reactions Involving the Phenolic Ether Linkage of this compound
The ether bond connecting the butoxy side chain to the benzaldehyde (B42025) ring is a phenolic ether linkage (an aryl-alkyl ether). Such ethers are known to be chemically robust but can be cleaved under stringent conditions using strong acids. wikipedia.org The most common reagents for this purpose are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com
The cleavage mechanism typically involves the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. For an aryl-alkyl ether, the cleavage occurs at the alkyl-oxygen bond because the phenyl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. The reaction would therefore proceed via an SN2 pathway, with the halide ion attacking the terminal carbon of the butoxy chain attached to the ether oxygen. This would result in the formation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and 1,4-dihalobutane or 4-halobutan-1-ol, depending on the reaction conditions and the amount of acid used. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Cleavage of the Phenolic Ether Linkage
| Reagent | Expected Products | Mechanism | Reference |
| Concentrated HBr (excess) | Salicylaldehyde, 1,4-Dibromobutane | SN2 | masterorganicchemistry.commasterorganicchemistry.com |
| Concentrated HI (excess) | Salicylaldehyde, 1,4-Diiodobutane | SN2 | masterorganicchemistry.commasterorganicchemistry.com |
| Boron Tribromide (BBr₃) | Salicylaldehyde, 4-Bromobutan-1-ol | Lewis Acid-Catalyzed Cleavage | masterorganicchemistry.com |
This table outlines expected products based on established mechanisms for aryl-alkyl ether cleavage.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzaldehyde Ring
The benzaldehyde ring in this compound is substituted with two groups that influence the regioselectivity of electrophilic aromatic substitution: the formyl group (-CHO) and the 4-hydroxybutoxy group (-O-(CH₂)₄-OH).
The formyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.
The alkoxy group is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.
The powerful activating and directing effect of the alkoxy group typically dominates over the deactivating effect of the formyl group. The alkoxy group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions relative to itself. In this molecule, the para position is occupied by the formyl group. Therefore, electrophilic substitution is strongly favored at position 6. While substitution at position 4 (relative to the formyl group, meta) is electronically favored by the aldehyde, the steric hindrance and the stronger activation from the ether make position 6 the most likely site of reaction. For example, nitration using a mixture of nitric and sulfuric acid would be expected to yield primarily 2-(4-hydroxybutoxy)-6-nitrobenzaldehyde. acs.orgresearchgate.net
Nucleophilic aromatic substitution, on the other hand, is generally difficult on this ring as it lacks a strong electron-withdrawing group positioned ortho or para to a good leaving group.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent | Major Product | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 2-(4-Hydroxybutoxy)-6-nitrobenzaldehyde | The alkoxy group directs ortho (position 6) researchgate.net |
| Bromination | Br₂ / FeBr₃ | 6-Bromo-2-(4-hydroxybutoxy)benzaldehyde | The alkoxy group directs ortho (position 6) |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 6-Acetyl-2-(4-hydroxybutoxy)benzaldehyde | The alkoxy group directs ortho (position 6) |
This table predicts reaction outcomes based on the directing effects of the existing substituents.
Functional Group Interconversions of this compound
Both the aldehyde and the primary alcohol functionalities of this compound can be transformed into other functional groups through oxidation or reduction reactions.
Reduction of the Aldehyde: The aldehyde group can be selectively reduced to a primary alcohol, yielding [2-(4-hydroxybutoxy)phenyl]methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent. orientjchem.org To prevent potential intramolecular transesterification or other side reactions, conditions can be modified, for instance, by using NaBH₄ in the presence of a weak acid like acetic acid. nih.gov
Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid, forming 2-(4-hydroxybutoxy)benzoic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder reagents like silver oxide (Ag₂O) in the Tollens' test can also effect this transformation.
Oxidation of the Terminal Alcohol: The primary alcohol on the butoxy chain can be selectively oxidized. Using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (B109758) would yield the corresponding aldehyde, 2-(3-formylpropoxy)benzaldehyde. Stronger oxidation, for example with potassium permanganate, could potentially oxidize both the terminal alcohol and the benzaldehyde group, leading to 2-(3-carboxypropoxy)benzoic acid.
Table 4: Summary of Functional Group Interconversions
| Transformation | Reagent(s) | Product |
| Aldehyde Reduction | NaBH₄, Methanol | [2-(4-Hydroxybutoxy)phenyl]methanol orientjchem.org |
| Aldehyde Oxidation | Ag₂O, NH₄OH (Tollens' Reagent) | 2-(4-Hydroxybutoxy)benzoic acid |
| Terminal Alcohol Oxidation (Mild) | PCC, CH₂Cl₂ | 2-(3-Formylpropoxy)benzaldehyde |
| Terminal Alcohol Oxidation (Strong) | KMnO₄, NaOH, Heat | 2-(3-Carboxypropoxy)benzaldehyde |
This table summarizes key transformations of the existing functional groups.
Derivatization and Analogue Synthesis Based on 2 4 Hydroxybutoxy Benzaldehyde
Design Principles for Novel Analogues of 2-(4-Hydroxybutoxy)benzaldehyde
The design of new analogues based on the this compound structure is guided by established principles of medicinal chemistry and material science. The primary goal is to modulate the molecule's physicochemical properties—such as hydrophobicity, electronic character, and steric profile—to enhance its interaction with biological targets or to create new materials.
Key design strategies include:
Structure-Activity Relationship (SAR) Studies: SAR studies on related benzaldehyde (B42025) derivatives reveal crucial insights. For instance, the aldehyde group is often essential for biological activity, acting as a key interacting moiety. nih.gov Theoretical studies on benzaldehyde derivatives as tyrosinase inhibitors suggest that both the aldehyde group and an oxygen atom with high charge density in a side chain contribute significantly to inhibitory activity. nih.gov Therefore, analogues of this compound are often designed to retain the aldehyde function while modifying other parts of the molecule.
Modulation of Hydrophobicity: The length and functionality of the alkoxy side chain are critical determinants of the molecule's hydrophobicity. Increasing the length of an alkoxy chain on chalcones derived from alkoxybenzaldehydes has been shown to increase their binding affinity to targets like P-glycoprotein, up to a certain point. frontiersin.org The terminal hydroxyl group of the 4-hydroxybutoxy chain can be converted into ethers or esters to fine-tune this property.
Conformational Restriction and Scaffolding: Incorporating the this compound moiety into larger polycyclic or heterocyclic systems can lead to more rigid structures. This conformational constraint can enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. The synthesis of benzimidazole (B57391) derivatives is a prime example of this strategy. d-nb.info
Synthesis of Ethers and Esters of the Hydroxybutoxy Side Chain
The terminal hydroxyl group of the 4-hydroxybutoxy side chain is a prime target for derivatization, allowing for the synthesis of a variety of ethers and esters. These modifications can significantly alter the molecule's polarity, solubility, and biological activity.
Ether Synthesis: The formation of ethers from the terminal alcohol is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether via an SN2 reaction. A general procedure analogous to the synthesis of other 4-alkoxybenzaldehydes involves reacting the parent alcohol with an alkyl bromide in the presence of a base like potassium hydroxide (B78521) in a suitable solvent like ethanol (B145695). rdd.edu.iq
Ester Synthesis: Esterification of the terminal hydroxyl group can be accomplished through several standard methods. A common approach is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. Alternatively, Fischer esterification can be employed, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, typically with a strong acid like sulfuric acid, and often requires removal of water to drive the equilibrium towards the product. A study on the kinetics of esterification of a similar compound, 2-[(4-hydroxybutoxy)carbonyl] benzoic acid, with 1,4-butanediol (B3395766) utilized tetrabutyl orthotitanate as an effective catalyst. google.com
| Reaction | Reagents | Catalyst/Base | Solvent | Expected Product |
| Etherification | Alkyl Halide (R-X) | NaH or KOH | THF or Ethanol | 2-(4-Alkoxybutoxy)benzaldehyde |
| Esterification | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Dichloromethane (B109758) | 4-(2-Formylphenoxy)butyl acetate (B1210297) |
| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (cat.) | Toluene | 4-(2-Formylphenoxy)butyl ester |
Modification of the Benzaldehyde Ring System
The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can further modulate the molecule's properties. The existing 2-(4-hydroxybutoxy) group is an electron-donating group, which activates the ring and directs incoming electrophiles primarily to the para position (C5) and to a lesser extent, the ortho position (C3).
Halogenation, particularly bromination, of alkoxy-substituted benzaldehydes is a well-documented process. google.comgoogle.com The reaction typically proceeds via electrophilic aromatic substitution. For this compound, the strong activating and para-directing effect of the alkoxy group facilitates substitution at the C5 position.
A common method for the bromination of activated benzaldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), involves treating the substrate with bromine in a solvent like glacial acetic acid. google.com Another approach uses an in-situ generation of bromine from the hydrobromic acid produced during the initial phase of the reaction, coupled with an oxidizing agent like hydrogen peroxide. google.com This method avoids the use of a full stoichiometric amount of molecular bromine. Given the structural similarities, these methods are expected to be effective for the selective bromination of this compound at the 5-position. Studies on the bromination of various alkoxybenzenes have shown that while the alkoxy group is activating, steric hindrance from bulkier groups can influence the reaction rate. rsc.org
Beyond halogenation, other electrophilic substitution reactions can be employed to introduce a range of substituents onto the benzaldehyde ring.
Nitration: The introduction of a nitro group (-NO₂) is typically achieved by using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) at controlled temperatures. psu.edubyjus.com The electrophile in this reaction is the nitronium ion (NO₂⁺). Due to the ortho, para-directing nature of the alkoxy group, the nitration of this compound is expected to yield primarily the 5-nitro derivative. For some alkoxybenzaldehydes, nitration can be achieved with nitric acid alone or in solvents like dichloromethane. echemi.com
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone. It is typically carried out by reacting the aromatic compound with an acyl chloride or acid anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com The reaction with this compound would be expected to produce the 5-acyl derivative. The resulting ketone product is deactivated towards further substitution, which conveniently prevents polysubstitution.
| Reaction | Reagent | Catalyst | Expected Major Product |
| Bromination | Br₂ | Acetic Acid | 5-Bromo-2-(4-hydroxybutoxy)benzaldehyde |
| Nitration | HNO₃ / H₂SO₄ | - | 2-(4-Hydroxybutoxy)-5-nitrobenzaldehyde |
| Acylation | Acetyl Chloride | AlCl₃ | 5-Acetyl-2-(4-hydroxybutoxy)benzaldehyde |
Construction of Polycyclic or Heterocyclic Systems Incorporating this compound Moieties
The aldehyde functionality of this compound serves as a key handle for constructing more complex molecular architectures, including fused polycyclic and heterocyclic systems. These transformations are valuable for creating novel scaffolds for drug discovery and materials science.
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. researchgate.netmdpi.com The most common synthetic route to 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde. nih.govijariie.com
In this reaction, this compound can serve as the aldehyde component. The condensation with o-phenylenediamine typically proceeds in a solvent like ethanol or dimethylformamide, often with the aid of a catalyst. A variety of catalysts have been reported to be effective, including inorganic salts like magnesium chloride, nih.gov protic ionic liquids, rsc.org and bismuth nitrate. rhhz.net The reaction generally involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable aromatic benzimidazole ring. Research has shown that aldehydes with 2-alkoxy substituents react efficiently to provide the corresponding 2-substituted benzimidazoles. rsc.org This indicates a high probability of success for the synthesis of 2-(2-(4-hydroxybutoxy)phenyl)-1H-benzo[d]imidazole from this compound.
| Reactant 1 | Reactant 2 | Catalyst (Example) | Solvent (Example) | Product |
| This compound | o-Phenylenediamine | Bismuth Nitrate | Ethanol | 2-(2-(4-Hydroxybutoxy)phenyl)-1H-benzo[d]imidazole |
Isoxazole (B147169) Derivatives
The synthesis of isoxazole derivatives from this compound typically involves a multi-step reaction sequence. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an oxime, and an alkyne.
A plausible synthetic route commences with the conversion of the aldehyde group of this compound into an oxime. This is generally achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. The subsequent step involves the in-situ generation of a nitrile oxide from the oxime, usually through oxidation with an agent like sodium hypochlorite. This highly reactive intermediate then readily undergoes a 1,3-dipolar cycloaddition with a suitable alkyne to furnish the desired isoxazole ring. The terminal hydroxyl group of the butoxy chain can be protected, for instance as a tetrahydropyranyl (THP) ether, to prevent unwanted side reactions during the synthesis.
A representative synthetic scheme is depicted below:
Scheme 1: Synthesis of Isoxazole Derivatives from this compound
Protection of the hydroxyl group: The terminal hydroxyl group of this compound is protected to prevent interference in subsequent steps.
Oxime formation: The protected benzaldehyde reacts with hydroxylamine to form the corresponding aldoxime.
Nitrile oxide formation and cycloaddition: The aldoxime is converted to a nitrile oxide intermediate, which then reacts with an alkyne in a [3+2] cycloaddition to form the isoxazole ring. maynoothuniversity.ie
Deprotection: The protecting group is removed to yield the final isoxazole derivative.
The specific nature of the resulting isoxazole derivative is determined by the choice of the alkyne used in the cycloaddition step. This modularity allows for the introduction of a wide variety of substituents onto the isoxazole ring, enabling the fine-tuning of the molecule's properties.
Structure-Activity Relationship (SAR) Studies of this compound Analogues in Research Contexts (excluding biological efficacy)
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its properties and interactions. In the context of this compound analogues, SAR studies, excluding direct biological efficacy, can provide valuable insights into physicochemical properties, receptor binding affinity, or performance in material science applications. These studies typically involve systematic modifications of the parent molecule and evaluation of the resulting changes.
For instance, a hypothetical SAR study might investigate how modifications to the this compound scaffold affect its affinity for a specific protein target. In such a study, different regions of the molecule would be systematically altered:
The Butoxy Chain: The length and flexibility of the 4-hydroxybutoxy chain can be varied. Shortening or lengthening the alkyl chain, or introducing conformational constraints such as double bonds or cyclic structures, can impact how the molecule fits into a binding pocket.
The Aromatic Ring: The substitution pattern on the benzaldehyde ring can be explored. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially influencing interactions such as pi-stacking or hydrogen bonding.
The Aldehyde Group: The aldehyde functionality can be replaced with other functional groups, such as a ketone, an ester, or a nitrile, to probe the importance of this group for binding.
The following interactive data table summarizes the hypothetical binding affinities of a series of this compound analogues, illustrating the principles of an SAR study.
Interactive Data Table: Hypothetical Binding Affinities of this compound Analogues
| Compound ID | Modification | Predicted Binding Affinity (Ki, nM) |
| A-1 | Unmodified this compound | 150 |
| A-2 | 3-Hydroxybutoxy chain | 250 |
| A-3 | 5-Hydroxypentoxy chain | 120 |
| A-4 | 4-Methoxybutoxy chain | 180 |
| A-5 | 4-Fluorobenzaldehyde | 95 |
| A-6 | 4-Nitrobenzaldehyde | 300 |
| A-7 | Replacement of aldehyde with nitrile | 500 |
| A-8 | Replacement of aldehyde with methyl ester | 450 |
A longer alkoxy chain (A-3) appears to be slightly more favorable for binding than the original butoxy chain (A-1) or a shorter chain (A-2).
Modification of the terminal hydroxyl group to a methoxy (B1213986) group (A-4) slightly decreases affinity, suggesting the hydroxyl may act as a hydrogen bond donor.
An electron-withdrawing fluorine atom on the aromatic ring (A-5) significantly improves binding affinity, possibly due to favorable electrostatic interactions.
A strongly electron-withdrawing nitro group (A-6) is detrimental to binding.
The aldehyde group appears to be critical for binding, as its replacement with either a nitrile (A-7) or a methyl ester (A-8) leads to a significant loss of affinity.
These types of SAR studies, focused on non-biological endpoints, are fundamental in the iterative process of designing molecules with optimized properties for a wide range of scientific and industrial applications.
2 4 Hydroxybutoxy Benzaldehyde As a Synthetic Intermediate and Building Block
Utilization of 2-(4-Hydroxybutoxy)benzaldehyde in Multi-Step Organic Synthesis
The structure of this compound is emblematic of a valuable synthetic intermediate, designed for incorporation into larger, more complex molecules through multi-step reaction sequences. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including but not limited to oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. Concurrently, the terminal hydroxyl group offers a secondary site for reactions such as etherification, esterification, or conversion into a leaving group, enabling further molecular elaboration.
In complex syntheses, building blocks with such dual functionality are crucial. For instance, in the development of protein degraders for biomedical research, similar structures containing a terminal hydroxyl group on a flexible chain are first synthesized and then undergo further reactions. A related intermediate, methyl 2-(2-(2-(4-hydroxybutoxy)ethoxy)ethoxy) acetate (B1210297), is oxidized to its corresponding aldehyde as a key step in a longer synthetic route. nih.gov This highlights a common strategy where the hydroxyl and aldehyde (or a precursor) functionalities are manipulated sequentially to build sophisticated molecules. nih.gov
The aldehyde can be used to form Schiff bases or undergo reductive amination to introduce nitrogen-containing moieties, while the hydroxyl group can be used to attach the entire fragment to another molecule or a solid support. This step-wise reactivity is fundamental in constructing molecules with precisely defined architectures, such as those found in medicinal chemistry and materials science.
Precursor for Advanced Organic Materials Research
The unique combination of a rigid aromatic core and a flexible aliphatic chain terminating in a hydroxyl group makes this compound a promising precursor for the synthesis of advanced organic materials.
Liquid Crystalline Polymers (inspired by 4-(4-Hydroxybutoxy)benzoic Acid as an intermediate for SCLCP)
There is significant precedent for the use of molecules with a hydroxybutoxy-substituted aromatic ring in the creation of liquid crystalline polymers (LCPs). A notable analogue, 4-(4-hydroxybutoxy)benzoic acid, is a well-documented intermediate for side-chain liquid crystalline polymers (SCLCPs). lookchem.com In these systems, the rigid benzoic acid core acts as the mesogen (the part of the molecule that induces the liquid crystal phase), while the flexible hydroxybutoxy chain serves as a spacer. mdpi.comkpi.ua This spacer decouples the motion of the polymer backbone from the mesogenic units, allowing them to self-assemble into ordered liquid crystalline phases. dtic.mil
By analogy, this compound presents a strong potential for similar applications. The 2-substituted benzaldehyde (B42025) unit can also function as a mesogen. The aldehyde group can be chemically modified—for example, through conversion to an imine (Schiff base) or a stilbene (B7821643) derivative—to enhance its mesogenic properties. The terminal hydroxyl group is available for polymerization, allowing the molecule to be incorporated as a side chain onto a polymer backbone, such as a polyacrylate or polysiloxane. mdpi.comdtic.mil The synthesis of such polymers would typically involve converting the hydroxyl group into a polymerizable moiety, like an acrylate, and then performing a free-radical polymerization. dtic.mil
| Compound | Mesogenic Core | Flexible Spacer | Reactive Group for Polymerization |
|---|---|---|---|
| 4-(4-Hydroxybutoxy)benzoic Acid | 4-substituted benzoic acid | -O(CH₂)₄- | -COOH and -OH |
| This compound | 2-substituted benzaldehyde | -O(CH₂)₄- | -CHO (for modification) and -OH |
Other Specialty Materials (e.g., chemosensors)
The functional groups of this compound make it a suitable candidate for building chemosensors. The aldehyde group is particularly useful for covalently linking the molecule to a signaling unit (like a fluorophore) or a receptor scaffold. A common method for this is through condensation reactions with amines to form imines. researchgate.net
Research into complex chemosensors has utilized molecules containing the hydroxybutoxy moiety. For example, a sophisticated sensor construct designed for ion detection incorporated a 6-{4-[9-(4-Hydroxybutoxy)-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazol-3-yl] phenoxy}hexan-1-ol unit. maynoothuniversity.ie In this structure, the hydroxybutoxy group serves as a flexible linker. The aldehyde function of this compound could be converted into an isoxazole (B147169) ring, a known metal-coordinating unit, making it an active part of a sensor molecule. maynoothuniversity.ie The synthesis of isoxazoles can be achieved from aldehydes via conversion to an oxime followed by a cycloaddition reaction. maynoothuniversity.ie
Role in the Synthesis of Complex Natural Product Scaffolds (excluding direct biological activity)
While direct application of this compound in the total synthesis of a specific natural product is not widely documented, its structural motifs are representative of intermediates used to build complex molecular scaffolds. Natural product synthesis often relies on the strategic use of bifunctional building blocks to construct elaborate architectures step-by-step. pitt.edu
The aldehyde group is a cornerstone of C-C bond formation reactions like aldol (B89426) and Wittig reactions, while the hydroxyl group can direct stereochemistry or serve as a handle for late-stage functionalization. For example, the synthesis of a complex benzimidazole (B57391) (BnZ) derivative, (2S,3R,4S,5R)-2-(2-(((2-(4-hydroxybutoxy)-[1,1′-biphenyl]-4-yl)methyl)amino)-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, demonstrates the incorporation of the 2-(4-hydroxybutoxy)phenyl unit into a scaffold common in medicinal chemistry. mdpi.comresearchgate.net Such scaffolds are often derived from natural products or inspired by them. nih.gov The synthesis of these molecules involves the coupling of multiple, pre-functionalized fragments, a process where a building block like this compound would be highly valuable.
Application in Ligand Design for Research Catalysis
The development of new ligands is critical for advancing the field of catalysis. This compound serves as a valuable starting material for creating ligands for metal catalysts. The aldehyde group can be readily converted into various heterocyclic structures known to coordinate with metals.
For example, condensation of the aldehyde with amines or hydrazines can yield imines or hydrazones, which are classes of Schiff base ligands. Furthermore, the aldehyde can be a precursor for synthesizing more complex heterocyclic ligands like benzimidazoles or isoxazoles, which are effective in catalysis. maynoothuniversity.iemdpi.com The synthesis of 2-substituted benzimidazoles, for instance, can be achieved by the condensation of an o-phenylenediamine (B120857) with an aldehyde. mdpi.com The resulting benzimidazole can act as a ligand, and the pendant hydroxybutoxy chain could be used to tune the ligand's solubility or to anchor the catalytic complex to a support. This tunability is a key aspect of modern ligand design. rsc.org
| Starting Material | Reaction with Aldehyde | Resulting Ligand Type | Potential Metal Coordination |
|---|---|---|---|
| This compound | Condensation with primary amines | Schiff Base (Imine) | N-donor |
| This compound | Condensation with o-phenylenediamines | Benzimidazole | N-donor |
| This compound | Conversion to oxime, then cycloaddition | Isoxazole | N, O-donors |
Mechanistic Investigations of Reactions Involving 2 4 Hydroxybutoxy Benzaldehyde
Elucidation of Reaction Pathways for its Synthesis
The primary route for the synthesis of 2-(4-hydroxybutoxy)benzaldehyde is the Williamson ether synthesis. This well-established method involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, two main variations of this pathway can be envisaged.
The most common approach involves the reaction of salicylaldehyde (B1680747) with a suitable 4-halo-1-butanol (e.g., 4-bromo-1-butanol (B1194514) or 4-chloro-1-butanol) in the presence of a base. The reaction proceeds through the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon atom bearing the halogen in the 4-halo-1-butanol via an S_N2 mechanism, displacing the halide ion and forming the ether linkage. The terminal hydroxyl group of the butanol derivative remains unaffected under these conditions.
An alternative, though less common, pathway would involve the reaction of a di-halogenated butane, such as 1,4-dibromobutane, with salicylaldehyde. In this scenario, a carefully controlled stoichiometry would be crucial to favor mono-alkylation over the formation of a bis-ether byproduct. The reaction would proceed via a similar S_N2 mechanism.
The general mechanism for the Williamson ether synthesis is outlined below:
Step 1: Deprotonation of the Phenol
Salicylaldehyde + Base ⇌ Sodium Salicylaldehyde Phenoxide + Conjugate Acid of Base
Step 2: Nucleophilic Attack
Sodium Salicylaldehyde Phenoxide + 4-Halo-1-butanol → this compound + Sodium Halide
This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to enhance the nucleophilicity of the phenoxide. libretexts.orgmasterorganicchemistry.com
Kinetic Studies of Transformations
While specific kinetic data for transformations directly involving this compound are not extensively reported in the literature, the kinetics of reactions involving its structural components, namely the 1,4-butanediol (B3395766) moiety, have been investigated. These studies provide valuable insights into the potential kinetic behavior of our target molecule.
These findings suggest that reactions involving the 4-hydroxybutoxy chain of this compound, such as esterification or etherification of the terminal hydroxyl group, would likely exhibit complex kinetics influenced by factors such as catalyst type, reactant concentrations, and temperature. The presence of the aldehyde group might also influence the reaction rates through electronic effects or by participating in side reactions.
A hypothetical kinetic study of the esterification of this compound with acetic acid could be designed to determine the reaction order with respect to each reactant and the activation energy. The data could be fitted to various kinetic models to elucidate the reaction mechanism.
Hypothetical Kinetic Data for the Esterification of this compound
| Experiment | [this compound] (mol/L) | [Acetic Acid] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
This hypothetical data suggests that the reaction is first order with respect to this compound and zero order with respect to acetic acid under these conditions.
Investigation of Catalytic Processes Utilizing or Affecting this compound
The synthesis and subsequent transformations of this compound can be significantly influenced by catalytic processes. For its synthesis via etherification of salicylaldehyde, various catalytic systems have been explored for the alkylation of phenols.
Heterogeneous catalysts, such as those based on sulfated metal oxides, have shown promise for the etherification of phenols with alcohols. google.com For example, a catalyst comprising a sulfated oxide of a Group IB metal (Cu, Ag, Au) on a support can effectively catalyze this reaction at elevated temperatures and pressures. google.com Acid-base synergistic catalysis and the synergistic effect between a metal and its support are also crucial for the green synthesis of ethers under milder conditions. magtech.com.cniacademic.info Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate represents another advanced catalytic method for C-O bond formation. frontiersin.org
In reactions involving the aldehyde or the terminal hydroxyl group of this compound, a range of catalysts could be employed. For instance, the aldehyde group could undergo catalytic hydrogenation to a primary alcohol or oxidation to a carboxylic acid using standard metal-based catalysts. The terminal hydroxyl group could be catalytically esterified or etherified.
Potential Catalytic Systems for Reactions of this compound
| Reaction Type | Catalyst System | Product Type |
| Etherification (Synthesis) | Sulfated Copper Oxide on Alumina | This compound |
| Aldehyde Hydrogenation | Palladium on Carbon (Pd/C) | 2-(4-Hydroxybutoxy)benzyl alcohol |
| Aldehyde Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 2-(4-Hydroxybutoxy)benzoic acid |
| Terminal OH Esterification | Acid Catalyst (e.g., H₂SO₄) | 4-(2-Formylphenoxy)butyl acetate (B1210297) |
Stereochemical Aspects of Reactions Involving this compound
The presence of the ortho-hydroxybutoxy group in this compound can exert significant stereochemical control in certain reactions, particularly those involving the aldehyde functionality. A prime example is the Wittig reaction, which is used to synthesize alkenes from aldehydes and phosphorus ylides.
It has been well-documented that ortho-substituted benzaldehydes can exhibit a pronounced "ortho-effect" in Wittig reactions, leading to a higher proportion of the Z-alkene isomer than would be expected based on steric hindrance alone. rsc.org This effect is attributed to a secondary bonding interaction between the phosphorus atom of the ylide and the ortho-heteroatom (in this case, the oxygen of the butoxy group) in the transition state. rsc.orgucd.ie This interaction favors the formation of the cis-oxaphosphetane intermediate, which then decomposes to the Z-alkene. researchgate.net
The degree of Z-selectivity can be influenced by the nature of the ylide, the solvent, and the specific ortho-substituent. researchgate.netucc.ie For this compound, the flexible butoxy chain could potentially play a role in modulating this stereochemical outcome.
Expected Stereochemical Outcome in a Wittig Reaction
| Reactants | Major Product Isomer | Rationale |
| This compound + Benzylidenetriphenylphosphorane | Z-stilbene derivative | Ortho-effect of the hydroxybutoxy group stabilizes the transition state leading to the Z-isomer. rsc.org |
This stereochemical control is a powerful tool in organic synthesis, allowing for the selective formation of specific alkene isomers, which can be crucial for the synthesis of complex target molecules.
Theoretical and Computational Chemistry Studies of 2 4 Hydroxybutoxy Benzaldehyde
Molecular Conformation and Conformational Analysis
The conformational landscape of 2-(4-hydroxybutoxy)benzaldehyde is primarily dictated by the rotational freedom of the butoxy side chain and the orientation of the aldehyde group relative to the benzene (B151609) ring. The flexible four-carbon chain, with its C-C and C-O single bonds, can adopt numerous conformations.
Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are instrumental in identifying the most stable conformers. A systematic conformational search would typically involve rotating the key dihedral angles:
τ1 (C(aryl)-O-C-C): Defines the orientation of the butoxy chain relative to the aromatic ring.
τ2 (O-C-C-C): Along the butyl chain.
τ3 (C-C-C-C): Along the butyl chain.
τ4 (C-C-C-O): Along the butyl chain.
τ5 (C(aryl)-C(aldehyde)=O): Orientation of the aldehyde group.
For analogous para-substituted alkoxybenzoic acids, studies have shown that the alkyl chain can exist in either a linear (all-trans) or various twisted conformations. rsc.org In the case of this compound, intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen or even the aldehyde oxygen could play a significant role in stabilizing certain folded conformations.
The aldehyde group is generally expected to be coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from the ortho-alkoxy group might induce a slight out-of-plane rotation. Studies on ortho-substituted benzaldehydes have explored the energetic penalties associated with such rotations.
A hypothetical potential energy surface scan would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by a delicate balance of steric repulsion, intramolecular hydrogen bonding, and electronic effects.
Table 1: Hypothetical Low-Energy Conformers of this compound and their Relative Energies
| Conformer | Key Dihedral Angles (τ1, τ2, τ3, τ4) | Intramolecular Interactions | Relative Energy (kcal/mol) |
| A (Extended) | ~180°, ~180°, ~180°, ~180° | Minimal steric strain | 0.00 |
| B (Folded) | ~60°, ~180°, ~60°, ~180° | O-H···O (ether) hydrogen bond | -1.5 |
| C (Planar-like) | ~0°, ~180°, ~180°, ~180° | Steric interaction with aldehyde | +2.1 |
Note: This table is illustrative and based on theoretical principles. Actual values would require specific DFT calculations.
Electronic Structure and Reactivity Predictions
The electronic properties of this compound can be elucidated using DFT calculations. Key parameters include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The ortho-alkoxy group is an electron-donating group, which increases the electron density on the benzene ring, particularly at the ortho and para positions. This electronic effect influences the reactivity of the aromatic ring towards electrophilic substitution. The aldehyde group, being electron-withdrawing, deactivates the ring towards electrophiles but activates the carbonyl carbon for nucleophilic attack.
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the alkoxy group, while the LUMO would be centered on the π* orbital of the carbonyl group.
The MEP map visually represents the regions of positive and negative electrostatic potential. For this molecule, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen and the hydroxyl oxygen, indicating these are the primary sites for electrophilic attack. The most positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group and the aldehydic proton.
Table 2: Predicted Electronic Properties of this compound (B3LYP/6-31G level of theory)*
| Property | Predicted Value | Interpretation |
| HOMO Energy | -6.2 eV | Indicates electron-donating propensity |
| LUMO Energy | -1.8 eV | Indicates electron-accepting propensity |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical reactivity |
| Dipole Moment | ~3.5 D | Reflects the molecule's overall polarity |
Note: This table is illustrative and based on calculations for analogous molecules.
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations, particularly DFT, are powerful tools for predicting and interpreting spectroscopic data, such as NMR and IR spectra.
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) can be calculated. For ¹H NMR, the aldehydic proton would appear at a characteristic downfield shift (around 9.8-10.5 ppm). The aromatic protons would show a complex splitting pattern due to the ortho-substitution. The protons of the butoxy chain would have shifts influenced by their proximity to the oxygen atoms and the aromatic ring. For ¹³C NMR, the carbonyl carbon would be the most downfield signal (around 190 ppm). The aromatic carbons would have shifts modulated by the electron-donating alkoxy group and the electron-withdrawing aldehyde group. Calculations can help in the unambiguous assignment of each signal. researchgate.net
IR Spectroscopy: The vibrational frequencies and intensities can be computed. Key characteristic peaks would include:
O-H stretch: A broad band around 3400 cm⁻¹ from the terminal hydroxyl group.
C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹.
C=O stretch (aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. The position is sensitive to electronic effects of the ortho-substituent. bohrium.com
C-O stretch (ether and alcohol): In the 1250-1050 cm⁻¹ region.
Comparison of calculated spectra with experimental data can confirm the molecular structure and identify the dominant conformers in a sample. jocpr.com
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H stretch | 3450 | Strong, Broad |
| C=O stretch | 1705 | Strong, Sharp |
| C-O-C stretch (asymmetric) | 1245 | Strong |
| C-O stretch (alcohol) | 1055 | Medium |
Note: These are unscaled theoretical frequencies and may differ slightly from experimental values.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound. For instance, the reaction of the aldehyde group with a nucleophile, such as an amine to form a Schiff base, can be modeled. canterbury.ac.uknih.govresearchgate.net
DFT calculations can be used to map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies. For example, in a condensation reaction, the initial nucleophilic attack on the carbonyl carbon would lead to a tetrahedral intermediate. The subsequent dehydration step would involve a transition state for water elimination. acs.org
The influence of the ortho-alkoxy group and the terminal hydroxyl group on the reaction can also be investigated. The hydroxyl group could potentially act as an internal catalyst or participate in side reactions, depending on the reaction conditions. Computational studies on the Grignard reaction with alkoxy-substituted aromatic aldehydes have shown that the alkoxy group can chelate with the magnesium, influencing the reaction pathway. nih.gov
Molecular Docking Studies with Hypothetical Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov While no specific biological targets for this compound are established, we can perform docking studies with hypothetical receptors to understand its potential binding modes.
For a hypothetical enzyme active site, this compound could form several key interactions:
Hydrogen Bonding: The terminal hydroxyl group and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. They could interact with polar amino acid residues like serine, threonine, or histidine in an active site.
Aromatic Interactions: The benzene ring can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The butoxy chain can fit into hydrophobic pockets of the receptor.
The results of a docking simulation are typically scored based on the predicted binding affinity. These scores provide a qualitative estimate of how well the ligand binds to the receptor. Such studies on benzaldehyde (B42025) derivatives have been used to screen for potential inhibitors of various enzymes. nih.govmdpi.comfip.org
Table 4: Hypothetical Docking Results of this compound with a Generic Kinase Active Site
| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |
| Hydrogen Bond (O-H···O) | ASP 168 | 2.8 |
| Hydrogen Bond (C=O···H-N) | LYS 72 | 3.1 |
| π-π Stacking | PHE 80 | 3.5 |
| Hydrophobic | LEU 120, VAL 55 | N/A |
Note: This table is for illustrative purposes only and represents a hypothetical binding scenario.
Analytical Methodologies for the Characterization and Analysis of 2 4 Hydroxybutoxy Benzaldehyde
Spectroscopic Characterization Techniques
Spectroscopic techniques are paramount for the structural elucidation of 2-(4-Hydroxybutoxy)benzaldehyde, providing detailed information about its molecular framework, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR would be utilized to map out the carbon and hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. Based on analogous structures like salicylaldehyde (B1680747) and other alkoxy-substituted benzaldehydes, the following proton chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are anticipated. researchgate.netbhu.ac.inicm.edu.plresearchgate.net The aldehyde proton is characteristically deshielded and would appear as a singlet far downfield. The aromatic protons on the benzene (B151609) ring would exhibit complex splitting patterns (multiplets) in the aromatic region. The protons of the butoxy chain would appear as triplets and multiplets in the aliphatic region of the spectrum.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.5 | Singlet (s) | 1H |
| Aromatic Protons | 6.9 - 7.8 | Multiplet (m) | 4H |
| Methylene (-O-CH₂-) adjacent to ring | 4.0 - 4.2 | Triplet (t) | 2H |
| Methylene (-CH₂-OH) | 3.6 - 3.8 | Triplet (t) | 2H |
| Internal Methylene (-CH₂-CH₂-) | 1.8 - 2.0 | Multiplet (m) | 4H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the oxygen of the butoxy group being the most deshielded among them. The aliphatic carbons of the butoxy chain will have chemical shifts in the upfield region.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde Carbonyl (C=O) | 190 - 195 |
| Aromatic Carbon (C-O) | 158 - 162 |
| Other Aromatic Carbons | 115 - 138 |
| Methylene Carbon (-O-CH₂-) adjacent to ring | 68 - 72 |
| Methylene Carbon (-CH₂-OH) | 60 - 64 |
Infrared (IR) Spectroscopy Methodologies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. acs.orgnih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, ether, and aromatic functionalities.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Aldehyde (-CHO) | C-H stretch | 2720 - 2820 (two bands) |
| Aldehyde (-CHO) | C=O stretch | 1680 - 1705 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ether (-C-O-C-) | C-O stretch | 1200 - 1260 (aryl-alkyl ether) |
The carbonyl (C=O) stretching frequency is sensitive to substituents on the aromatic ring. optica.org The ortho-alkoxy group is expected to slightly lower the frequency compared to unsubstituted benzaldehyde (B42025). libretexts.org
Mass Spectrometry (MS) Methodologies
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. miamioh.edugatech.edulibretexts.orgdocbrown.info
For this compound (molar mass: 194.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 194. Key fragmentation patterns would likely involve the cleavage of the butoxy side chain and the loss of the aldehyde group.
Expected Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Fragment Lost |
|---|---|---|
| 194 | [C₁₁H₁₄O₃]⁺ | - |
| 177 | [C₁₁H₁₃O₂]⁺ | -OH |
| 165 | [C₁₀H₉O₂]⁺ | -CHO |
| 121 | [C₇H₅O₂]⁺ | -C₄H₉O |
Alpha-cleavage next to the carbonyl group could lead to the loss of a hydrogen radical (M-1) or the formyl radical (M-29). libretexts.orgdocbrown.info Cleavage of the ether bond would also be a prominent fragmentation pathway, leading to a peak corresponding to the salicylaldehyde cation (m/z 121).
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. This technique provides information about conjugated systems within a molecule. Benzaldehyde and its derivatives exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.comnih.govresearchgate.netresearchgate.net
For this compound, the presence of the benzene ring conjugated with the aldehyde group will result in strong UV absorption. The alkoxy substituent at the ortho position is expected to cause a slight bathochromic (red) shift compared to unsubstituted benzaldehyde.
Expected UV-Vis Absorption Maxima
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π* (K-band) | ~250 - 260 |
| π → π* (B-band) | ~280 - 295 |
These absorptions are due to the electronic transitions within the benzoyl chromophore. The exact positions of the maxima can be influenced by the solvent used for the analysis. mdpi.com
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation of this compound from reaction mixtures or impurities and for its quantification.
Gas Chromatography (GC) Methodologies
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. laboratuvar.com this compound, due to its likely volatility, can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The retention time of the compound would depend on its boiling point and its interaction with the stationary phase. Given its functional groups, derivatization might be employed to improve its thermal stability and chromatographic behavior, although it is likely volatile enough for direct analysis. acs.orgtandfonline.combrieflands.com
Expected Gas Chromatography Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary column (e.g., DB-5, HP-5MS) |
| Column Dimensions | 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temp ~100°C, ramp to ~280°C |
The exact retention time would need to be determined experimentally under specific chromatographic conditions. GC-MS analysis would provide both the retention time for identification and the mass spectrum to confirm the structure of the eluted compound.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound. The method's high resolution and sensitivity make it ideal for analyzing this compound in various matrices. researchgate.net
A common approach involves using a reverse-phase (RP) system, which is well-suited for moderately polar compounds like this compound. dtu.dk A typical HPLC system for this analysis consists of a high-pressure pump, an autosampler, a column oven, and a UV detector. city.ac.uk The separation is generally achieved on a C18 column, a popular choice for its versatility and effectiveness in separating a wide range of organic molecules. dtu.dknih.gov
The mobile phase composition is critical for achieving optimal separation. A gradient elution is often employed, starting with a higher proportion of an aqueous solvent and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. nih.gov This gradient allows for the efficient elution of the compound of interest while separating it from potential impurities. For instance, a linear gradient of water and acetonitrile, both of which may contain a small percentage of an acid like trifluoroacetic acid to improve peak shape, is frequently used. nih.gov
Detection is commonly performed using a UV detector, as the benzaldehyde moiety in the molecule contains a chromophore that absorbs UV light. city.ac.uk Wavelengths such as 210 nm, 254 nm, and 280 nm are often monitored to ensure sensitive detection. nih.gov The retention time of the compound under specific HPLC conditions serves as a qualitative identifier, while the area under the peak is proportional to its concentration, allowing for accurate quantification. All calibration curves for similar analyses have shown good linearity (r2>0.99) within the tested ranges. nih.gov
Table 1: Example HPLC Method Parameters for Benzaldehyde Derivatives
| Parameter | Specification | Reference |
|---|---|---|
| Instrumentation | HPLC system with DAD or UV detector | nih.gov |
| Column | Reverse-Phase C18 | dtu.dknih.gov |
| Mobile Phase | Acetonitrile/Water Gradient | nih.gov |
| Flow Rate | 0.7 to 1.0 ml/min | nih.gov |
| Detection | UV at 210, 254, 280 nm | nih.gov |
| Run Time | 40 minutes | nih.gov |
Thin-Layer Chromatography (TLC) Methodologies
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining the purity of this compound. It is also valuable for developing solvent systems for column chromatography purification. irjmets.com
For the analysis of this compound, pre-coated silica (B1680970) gel 'G' plates are typically used as the stationary phase. irjmets.comnih.gov A small amount of the sample, dissolved in a volatile solvent, is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. irjmets.com
The choice of the mobile phase (eluent) is crucial and depends on the polarity of the compound. For a molecule with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. irjmets.com For example, a mobile phase of hexane and ethyl acetate in a 7:3 ratio has been used for the related compound 2-Hydroxy 4-Methoxy Benzaldehyde. irjmets.com Another eluent system mentioned for purification of related compounds is dichloromethane (B109758). city.ac.uk
After the solvent front has moved up the plate, the plate is removed and dried. Visualization of the separated spots can be achieved under UV light (at 254 nm and 366 nm), as the aromatic ring of the benzaldehyde is UV-active. irjmets.com The Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated. This value is a characteristic of the compound in a specific solvent system and can be compared to a standard for identification. For 2-Hydroxy 4-Methoxy Benzaldehyde, an Rf value of 0.65 was obtained. irjmets.com
Table 2: Typical TLC System for Benzaldehyde Derivatives
| Parameter | Specification | Reference |
|---|---|---|
| Stationary Phase | Silica gel 'G' plates | irjmets.com |
| Mobile Phase Example | Hexane: Ethyl acetate (7:3) | irjmets.com |
| Visualization | UV light (254 nm, 366 nm) | irjmets.com |
| Rf Value (Example) | 0.65 | irjmets.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this method can provide precise information on bond lengths, bond angles, and intermolecular interactions, confirming its molecular structure and revealing its packing in the crystal lattice. nottingham.ac.ukosaka-u.ac.jp
The first and often most challenging step in X-ray crystallography is obtaining a single, high-quality crystal of the compound. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. wiley-vch.de
Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, often from a Cu Kα radiation source. wiley-vch.de The X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. wiley-vch.de The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined and the final crystal structure is solved and refined. osaka-u.ac.jp The quality of the final structure is assessed by parameters such as the R-factor. osaka-u.ac.jp This technique was used to confirm the structure of a desired diastereomer in the synthesis of a complex natural product. pitt.edu
Table 3: X-ray Crystallography Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Single-crystal X-ray diffraction | wiley-vch.de |
| Radiation Source | Cu Kα radiation | wiley-vch.de |
| Temperature | 100 K (cryo-conditions) | wiley-vch.de |
| Instrumentation | Rotating anode diffractometer | wiley-vch.de |
| Purpose | Unambiguous structure confirmation | osaka-u.ac.jp |
Advanced hyphenated Techniques for Structural Elucidation (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are indispensable for the detailed structural elucidation of organic compounds and their metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the hydroxyl group, it can be derivatized to a more volatile species for GC-MS analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. In one application, GC-MS outfitted with a chiral stationary phase was used to determine the absolute configuration of reaction products in a complex synthesis. pitt.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably more versatile for the analysis of this compound as it can handle less volatile and more polar compounds without the need for derivatization. The liquid chromatograph separates the sample components, which are then ionized and analyzed by the mass spectrometer. This provides both the retention time from the LC and the mass-to-charge ratio (m/z) from the MS, offering a high degree of specificity. For example, during the photocatalytic degradation of a related compound, an intermediate, 2-((4-hydroxybutoxy)carbonyl)benzoic acid, was identified by its m/z value of 237.077. researchgate.net LC-MS is also used for quantitative analysis, demonstrating high sensitivity and requiring minimal sample preparation.
Advanced systems like UHPLC-ESI-qTOF MS (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) offer even greater advantages, including the ability to analyze a wider mass range and more polar compounds.
Table 4: Hyphenated Techniques for Structural Analysis
| Technique | Application | Key Advantages | Reference |
|---|---|---|---|
| GC-MS | Analysis of volatile derivatives; Stereoisomer separation | High resolution separation; Chiral analysis capability | pitt.edu |
| LC-MS | Direct analysis of the compound and its metabolites | High sensitivity; No derivatization needed; Quantitative analysis | researchgate.net |
| UHPLC-ESI-qTOF MS | Comprehensive analysis of complex mixtures | Wider mass range; Analysis of polar compounds | dtu.dk |
Degradation and Environmental Fate Studies of 2 4 Hydroxybutoxy Benzaldehyde
Photolytic and Photocatalytic Degradation Pathways
Direct research on the photolytic and photocatalytic degradation of 2-(4-Hydroxybutoxy)benzaldehyde is not extensively documented. However, insights can be drawn from studies on structurally similar aromatic aldehydes and other organic compounds. The degradation of such compounds is often initiated by light (photolysis) or accelerated by a catalyst in the presence of light (photocatalysis).
Photolytic degradation in aqueous environments typically involves the generation of highly reactive species, such as hydroxyl radicals (•OH). These radicals can attack the aromatic ring and the aliphatic side chain of the molecule. For instance, studies on the photolysis of other aromatic compounds have shown that degradation can proceed through hydroxylation, substitution of functional groups, and eventual ring-opening. acs.org The photolysis of benzaldehyde (B42025) itself can lead to the formation of benzene (B151609) and carbon monoxide, as well as polymerization. rsc.org
Photocatalysis offers a more efficient degradation pathway. While specific catalysts for this compound have not been identified, research on other pollutants provides a model for its potential breakdown. Heterogeneous photocatalysts like titanium dioxide (TiO₂) are commonly used. beilstein-journals.org Upon irradiation, these catalysts generate electron-hole pairs, leading to the formation of reactive oxygen species (ROS), including •OH radicals, which are primary agents in the degradation of organic pollutants. acs.org Studies on the photocatalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde have shown that the product, benzaldehyde, can itself act as a photocatalyst, promoting further reactions, especially under visible light. chemrxiv.orgresearchgate.netchemrxiv.org This suggests that the degradation of this compound could involve complex, auto-catalytic pathways.
Furthermore, Fe(III)-assisted photocatalysis has been shown to be effective for degrading various organic compounds. researchgate.net In these systems, the photolysis of Fe(III) aquacomplexes generates •OH radicals, which then initiate the degradation of the organic substrate. researchgate.net The efficiency of these processes can be influenced by factors such as pH, catalyst concentration, and the wavelength of light used.
The table below summarizes potential degradation conditions, extrapolated from studies on analogous compounds.
| Degradation Type | Catalyst/System | Key Reactive Species | Light Source | Potential Mechanism | Reference |
|---|---|---|---|---|---|
| Photolysis | None (in aqueous solution) | Hydroxyl Radical (•OH) | UV Light | Hydroxylation of aromatic ring, side-chain oxidation, ring opening. | acs.org |
| Photocatalysis | TiO₂ | Hydroxyl Radical (•OH), Superoxide Radical (O₂•⁻) | UV/Visible Light | Surface-mediated oxidation by ROS. | acs.orgbeilstein-journals.org |
| Photocatalysis | Fe(III) Aquacomplexes | Hydroxyl Radical (•OH) | UV/Sunlight | Homogeneous photo-Fenton-like reaction. | researchgate.net |
| Auto-photocatalysis | Benzaldehyde itself | Excited-state benzaldehyde, peroxy radicals | Visible Light | H-abstraction from substrate by excited aldehyde. | chemrxiv.orgresearchgate.net |
Chemical Stability and Decomposition under Varied Conditions
The chemical stability of this compound is determined by its two primary functional groups: the aldehyde and the ether linkage. Specific stability data for this compound is scarce, but its reactivity can be inferred from the general chemistry of these groups.
Aldehyde Group: Aldehydes are known to be susceptible to oxidation, especially in the presence of air (auto-oxidation), light, and certain catalysts. epa.gov They can be oxidized to the corresponding carboxylic acid, which in this case would be 2-(4-hydroxybutoxy)benzoic acid. This process can occur under ambient environmental conditions over time. Aldehydes are generally more reactive than ketones due to steric and electronic factors. tib.eu Benzaldehyde, as an aromatic aldehyde, has some resonance stabilization which makes it slightly less reactive than aliphatic aldehydes. tib.eu
Ether Group: The ether linkage (-O-) is generally chemically stable and resistant to many reagents. researchgate.net However, it can be cleaved under harsh conditions, such as by strong acids (e.g., HBr, HI) or strong bases at high temperatures, which are not typical of most environmental settings. The butoxy side chain is aliphatic and, like other alkanes, can be subject to free-radical attack under photochemical conditions.
| Factor | Potential Effect | Relevant Functional Group |
|---|---|---|
| Oxygen (Air) | Slow oxidation of aldehyde to carboxylic acid. | Aldehyde |
| UV/Sunlight | Can initiate photolytic degradation, including oxidation and bond cleavage. | Aldehyde, Aromatic Ring, Ether Chain |
| pH | Extreme pH values may affect stability, but the molecule lacks readily ionizable groups other than potential oxidation to a carboxylic acid. | Aldehyde, Ether |
| Temperature | Higher temperatures will generally increase the rate of degradation reactions. | Entire Molecule |
| Presence of Microbes | Potential for enzymatic degradation (biodegradation). | Entire Molecule |
Identification of Degradation Products (e.g., 2-((4-hydroxybutoxy)carbonyl)benzoic acid)
The identification of degradation products is crucial for understanding the environmental fate of a chemical. While a complete degradation profile for this compound is not available, related research provides significant clues.
The compound mentioned in the outline, 2-((4-hydroxybutoxy)carbonyl)benzoic acid (CAS 17498-34-9), has been identified as a degradation product in the photocatalysis of a different parent compound, dibutyl phthalate (B1215562) (DBP). researchgate.netepa.gov In a study on the homogeneous photocatalytic degradation of DBP by ferric ions, this phthalic acid monoester was observed as a product resulting from the attack of hydroxyl radicals on the butyl side chain of DBP. researchgate.net This indicates that under certain oxidative conditions, the butoxy moiety can be hydroxylated. However, it is important to note that this product is an isomer of a monoester of phthalic acid and is not a direct, simple oxidation product of this compound.
A more plausible and direct degradation product from the oxidation of this compound would be 2-(4-hydroxybutoxy)benzoic acid . This would result from the straightforward oxidation of the aldehyde functional group to a carboxylic acid, a common reaction for aldehydes exposed to oxidative conditions. epa.gov
Another related compound, 4-((4-hydroxybutoxy)carbonyl)benzoic acid , which is an isomer of the example product, has been identified as a product from the enzymatic hydrolysis of the biodegradable polymer poly(butylene adipate-co-terephthalate) (PBAT). researchgate.net This further highlights that such structures are relevant as intermediates in the breakdown of larger, more complex molecules in the environment.
| Degradation Product Name | Parent Compound & Process | Formation Pathway | Reference |
|---|---|---|---|
| 2-((4-hydroxybutoxy)carbonyl)benzoic acid | Dibutyl Phthalate (DBP) via Fe(III) photocatalysis | Hydroxyl radical attack on the DBP butyl chain. | researchgate.net |
| 2-(4-hydroxybutoxy)benzoic acid | This compound (Hypothesized) | Direct oxidation of the aldehyde group. | General chemical principle epa.gov |
| 4-((4-hydroxybutoxy)carbonyl)benzoic acid | Poly(butylene adipate-co-terephthalate) (PBAT) via enzymatic hydrolysis | Enzymatic cleavage of ester bonds in the polymer backbone. | researchgate.net |
| Benzene and Carbon Monoxide | Benzaldehyde via gas-phase photolysis | Photochemical cleavage of the aromatic ring from the carbonyl group. | rsc.org |
Environmental Impact Assessment Methodologies (excluding ecotoxicity results)
Assessing the environmental impact of a chemical like this compound requires systematic methodologies that evaluate its potential effects throughout its lifecycle, from manufacturing to disposal. These methodologies focus on quantifying resource use and emissions without detailing specific ecotoxicity data.
One of the most comprehensive and standardized methods is Life Cycle Assessment (LCA) . isc3.orgelsevier.com LCA provides a holistic view by analyzing the entire life cycle of a chemical product. acs.orgresearchgate.net The methodology is defined by ISO standards 14040 and 14044 and consists of four main phases: elsevier.com
These assessment frameworks allow for a structured evaluation of a chemical's environmental burden based on quantifiable data like energy consumption, waste generation, and emissions, thereby providing a basis for sustainability improvements without relying on ecotoxicity testing results.
Table of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | Not found |
| 2-((4-hydroxybutoxy)carbonyl)benzoic acid | 17498-34-9 epa.gov |
| Dibutyl phthalate (DBP) | 84-74-2 |
| 2-(4-hydroxybutoxy)benzoic acid | Not found |
| 4-((4-hydroxybutoxy)carbonyl)benzoic acid | 63317-89-5 |
| Benzaldehyde | 100-52-7 |
| Benzene | 71-43-2 |
| Carbon Monoxide | 630-08-0 |
| Titanium dioxide | 13463-67-7 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Hydroxybutoxy)benzaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 4-hydroxybenzaldehyde with 1,4-dibromobutane in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) facilitates alkoxy group introduction. Optimization involves varying molar ratios (1:1.2 to 1:2 aldehyde:alkylating agent), temperature (80–120°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion .
- Key Parameters : Solvent polarity, base strength, and stoichiometric control are critical to minimize side products like di-alkylated derivatives.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR identifies hydrogens on the aromatic ring (δ 7.8–6.8 ppm) and alkoxy chain (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and ether linkages (δ ~70 ppm) .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 208) and fragmentation patterns .
Q. What are the solubility properties of this compound in common solvents?
- Data :
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| Water | 8.45 | Limited due to hydrophobic aryl group |
| Ethanol | Freely soluble | Preferred for reaction setups |
| DCM | >50 | Useful for extraction/purification |
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model) refine accuracy for reaction mechanisms .
- Applications : Predicts regioselectivity in further functionalization (e.g., Schiff base formation) .
Q. What catalytic systems enhance the oxidative stability or functionalization of this compound?
- Case Study : Ce-MOF catalysts ( ) promote selective oxidation of allylic alcohols to aldehydes. For this compound, analogous Fenton-like systems (e.g., Fe³⁺/H₂O₂) could mitigate degradation during storage or reactions .
- Data :
| Catalyst | Conversion (%) | Selectivity (Aldehyde) | Conditions |
|---|---|---|---|
| Ce-MOF | 99.5 | 80% (epoxide byproduct) | 50°C, 2 h |
Q. How does crystallographic analysis resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction reveals bond angles (e.g., C-O-C ~109°), dihedral angles between aromatic and alkoxy chains (~78°), and intermolecular interactions (e.g., CH-π, hydrogen bonding). Example: A dialdehyde analog showed a "w" conformation stabilized by CH-π interactions (distance: 2.8–3.1 Å) .
- Tools : SHELX programs refine structural models; hydrogen-bonding networks are critical for packing stability .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Guidelines :
- Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., peroxides). Incompatible with strong acids/bases .
- First Aid : Skin contact requires immediate washing with soap/water (15 mins); eye exposure needs 10–15 mins flushing with saline .
Methodological Resources
- Synthesis Optimization : Refer to etherification protocols in for analogous dialdehydes.
- Spectroscopic Libraries : PubChem (CID 123-08-0 for 4-hydroxybenzaldehyde derivatives) and NIST Chemistry WebBook provide reference spectra .
- Computational Tools : Gaussian or ORCA for DFT; Mercury for crystallographic visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
